

Spectroscopic and Synthetic Profile of Quinoxaline-2-carbonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinoxaline-2-carbonyl chloride*

Cat. No.: *B1301988*

[Get Quote](#)

Introduction

Quinoxaline-2-carbonyl chloride is a valuable heterocyclic compound serving as a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.^[1] Its reactivity, stemming from the acyl chloride functional group, allows for facile derivatization, making it a versatile building block in medicinal chemistry and materials science.^[1] This technical guide provides a comprehensive overview of the spectroscopic data for **quinoxaline-2-carbonyl chloride**, alongside detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

While experimental spectra for **quinoxaline-2-carbonyl chloride** are not widely available in the public domain, the following tables summarize the expected spectroscopic characteristics based on data from closely related quinoxaline derivatives and general principles of spectroscopy.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum is anticipated to show signals in the aromatic region, characteristic of the quinoxaline ring system.^[1]

Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.0 - 7.8	Multiplet	Aromatic Protons (H-3, H-5, H-6, H-7, H-8)

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum. The proton on the pyrazine ring (H-3) is expected to be the most downfield, while the protons on the benzene ring will appear as a complex multiplet.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

The carbon NMR spectrum will display signals for the nine carbon atoms of the **quinoxaline-2-carbonyl chloride** molecule. The carbonyl carbon is expected to be significantly downfield.

Chemical Shift (δ) ppm	Assignment
~165 - 170	C=O (carbonyl chloride)
~140 - 155	Quaternary carbons of the quinoxaline ring
~125 - 135	CH carbons of the quinoxaline ring

Note: These are estimated chemical shift ranges. Specific assignments require experimental data and could be aided by techniques such as HSQC and HMBC.

Table 3: Infrared (IR) Spectroscopic Data

The IR spectrum is characterized by a strong absorption band for the carbonyl group of the acyl chloride.[1]

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~1790 - 1770	Strong	C=O stretch (acyl chloride)
~1600 - 1450	Medium to Strong	Aromatic C=C and C=N skeletal vibrations

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of the compound.

Parameter	Value	Source
Molecular Formula	C ₉ H ₅ ClN ₂ O	[1] [2]
Molecular Weight	192.61 g/mol	[1]
Monoisotopic Mass	192.00903 Da	[2]
Predicted [M+H] ⁺	193.01631	[2]

Note: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Experimental Protocols

1. Synthesis of Quinoxaline-2-carbonyl chloride

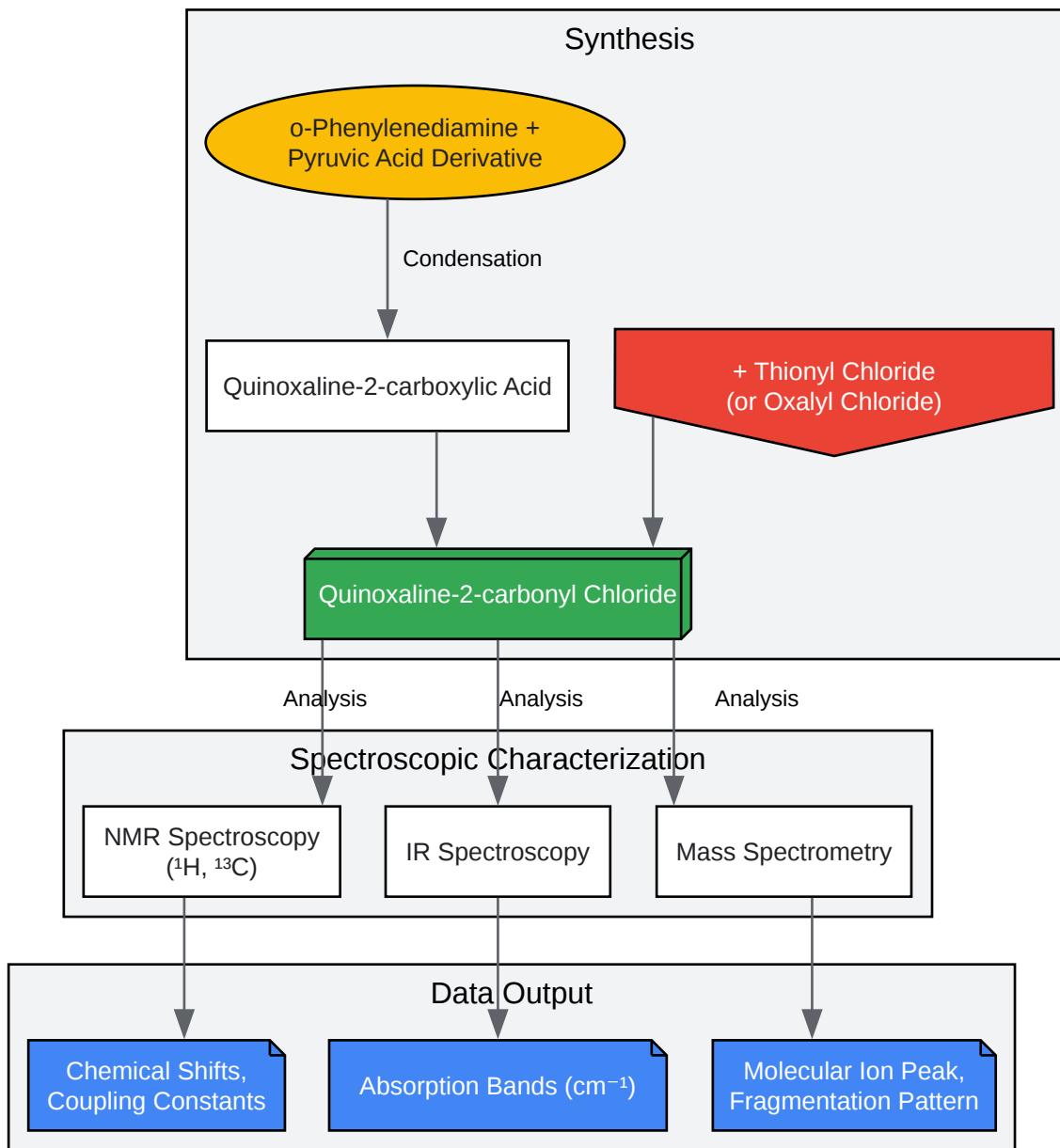
Quinoxaline-2-carbonyl chloride is typically synthesized from quinoxaline-2-carboxylic acid. The latter can be prepared through the condensation of o-phenylenediamine with a suitable pyruvic acid derivative.[\[3\]](#) The subsequent conversion to the acyl chloride is achieved using a standard chlorinating agent.

- Step 1: Synthesis of Quinoxaline-2-carboxylic Acid A common method for the synthesis of quinoxaline derivatives is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Step 2: Synthesis of **Quinoxaline-2-carbonyl chloride** This protocol describes the conversion of quinoxaline-2-carboxylic acid to **quinoxaline-2-carbonyl chloride**.
 - Materials:
 - Quinoxaline-2-carboxylic acid
 - Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

- Anhydrous dichloromethane (DCM) or toluene
- A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
- Rotary evaporator
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser, nitrogen inlet)
- Procedure:
 - In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend quinoxaline-2-carboxylic acid in anhydrous DCM.
 - Add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise to the suspension at room temperature. Alternatively, add oxalyl chloride (2-3 equivalents) and a catalytic drop of DMF.
 - Fit the flask with a condenser and heat the reaction mixture to reflux.
 - Monitor the reaction progress by TLC until the starting material is consumed.
 - Allow the mixture to cool to room temperature.
 - Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
 - The resulting solid is **quinoxaline-2-carbonyl chloride**, which can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

2. Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Sample Preparation: Dissolve 5-25 mg of the sample for ^1H NMR or 50-100 mg for ^{13}C NMR in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[7\]](#) Add a small amount of


tetramethylsilane (TMS) as an internal standard.[\[7\]](#) Filter the solution into a 5 mm NMR tube.[\[7\]](#)

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.[\[8\]](#)[\[9\]](#)
- Infrared (IR) Spectroscopy
 - Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of the sample with anhydrous potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Sample Preparation (Mull Technique):
 - Grind a small amount of the solid sample in an agate mortar.[\[10\]](#)
 - Add a few drops of a mulling agent (e.g., Nujol) and continue to grind to a smooth paste.[\[10\]](#)
 - Spread the paste between two salt plates (e.g., NaCl or KBr).[\[10\]](#)[\[11\]](#)
 - Data Acquisition: Record the IR spectrum using an FTIR spectrometer.[\[12\]](#)
- Mass Spectrometry (MS)
 - Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
 - Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).[\[13\]](#) Obtain the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the precursor to the final spectroscopic characterization of **quinoxaline-2-carbonyl chloride**.

Workflow for Synthesis and Characterization of Quinoxaline-2-carbonyl chloride

[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Quinoxaline-2-carbonyl chloride | 54745-92-5 [smolecule.com]
- 2. PubChemLite - Quinoxaline-2-carbonyl chloride (C9H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. benchchem.com [benchchem.com]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. web.uvic.ca [web.uvic.ca]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Quinoxaline-2-carbonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301988#spectroscopic-data-nmr-ir-mass-for-quinoxaline-2-carbonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com